(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic compound, notable for its complex structure and potential applications in various scientific fields. This molecule consists of a pyrazolyl group linked to a piperazine ring, which is further connected to a cyclopentylmethanone moiety substituted with a chlorophenyl group.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-6-4-18(5-7-19)21(8-1-2-9-21)20(27)25-15-12-24(13-16-25)14-17-26-11-3-10-23-26/h3-7,10-11H,1-2,8-9,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQYRXMISMTBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CCN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can be achieved through multi-step organic synthesis:
Starting Materials
1H-pyrazole
2-bromoethylamine
Piperazine
4-chlorocyclopentanone
Methanesulfonyl chloride
Step-by-Step Synthesis
Step 1: : Alkylation of 1H-pyrazole with 2-bromoethylamine to form 1-(2-(1H-pyrazol-1-yl)ethyl)amine.
Step 2: : The intermediate amine is then reacted with piperazine to yield 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine.
Step 3: : In the next step, the 4-chlorocyclopentanone is converted into its corresponding methanesulfonyl chloride derivative.
Step 4: : Finally, a nucleophilic substitution reaction between 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine and the methanesulfonyl chloride derivative produces the target compound.
Industrial Production Methods
Industrial production often involves optimization of these steps to achieve higher yields and purity, possibly employing catalysts and automated synthesis systems. Scale-up procedures might also include continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : The piperazine ring may be oxidized under strong oxidative conditions.
Reduction: : The carbonyl group in the cyclopentylmethanone can be reduced to an alcohol.
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or sodium thiolate.
Major Products Formed
Oxidation: : Oxidized derivatives of the piperazine ring.
Reduction: : Corresponding alcohol of the cyclopentylmethanone moiety.
Substitution: : Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures demonstrate significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are critical in neurodegenerative diseases and other conditions where enzyme inhibition can provide therapeutic benefits.
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
These findings suggest that the target compound may also possess similar inhibitory properties, indicating potential applications in treating Alzheimer's disease and other cognitive disorders.
Antibacterial Activity
The antibacterial properties of this compound have been documented, particularly against strains such as Salmonella typhi and Bacillus subtilis. The presence of piperazine and pyrazole moieties is associated with moderate to strong antibacterial activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
This suggests that the compound could be explored as a potential antibacterial agent, especially in the context of drug-resistant bacterial infections.
Neuropharmacological Potential
The structural characteristics of the compound indicate possible applications in treating neurological disorders. The piperazine ring is known for its anxiolytic and antidepressant activities, suggesting that this compound may interact with serotonin receptors and other neurotransmitter systems.
Case Studies
Several studies have investigated compounds structurally similar to this one:
Study 1: Acetylcholinesterase Inhibition
A study assessing AChE inhibitors found that derivatives with piperazine structures exhibited significant inhibition compared to standard drugs. Modifications in side chains enhanced bioactivity, indicating that similar modifications could improve the efficacy of the target compound.
Study 2: Antibacterial Screening
Another study evaluated synthesized pyrazole derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency. This indicates that further structural optimization of the target compound could yield promising results in developing new antibacterial agents.
Mechanism of Action
The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone exerts its effects can involve various molecular targets and pathways:
Molecular Targets: : It may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: : Signal transduction pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparing this compound with other similar compounds highlights its uniqueness:
Similar Compounds
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopentyl)methanone
Uniqueness: : The presence of the 4-chlorophenyl group in the cyclopentylmethanone moiety can significantly influence its chemical reactivity and biological activity, compared to analogs with different substituents.
Biological Activity
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and research findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN5
- Molecular Weight : 342.42 g/mol
- CAS Number : 1286728-08-2
The structure features a piperazine ring linked to a pyrazole moiety and a cyclopentyl group substituted with a chlorophenyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole derivative. Subsequent steps include the introduction of the piperazine ring through nucleophilic substitution reactions, followed by the coupling of the chlorophenyl cyclopentyl moiety.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Related studies demonstrated that compounds with similar structural motifs exhibited antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 1.6 mg/mL. While direct data on this specific compound is limited, its structural characteristics may confer similar antimicrobial properties.
Neuropharmacological Effects
Investigations into neuropharmacological activities reveal that compounds with piperazine and pyrazole functionalities can interact with neurotransmitter systems. For example, related piperazine derivatives have shown anxiolytic-like effects mediated by serotonergic pathways and GABAA receptor interactions. This suggests that our compound may possess similar neuroactive properties, warranting further investigation into its potential as an anxiolytic or antidepressant agent.
Table 1: Summary of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone?
The synthesis involves multi-step pathways, including:
- Amide formation between piperazine and chlorophenyl-cyclopentyl precursors under reflux in solvents like dichloromethane or DMF .
- Carbonylation or coupling reactions (e.g., Suzuki-Miyaura for pyrazole integration), requiring palladium catalysts and controlled pH/temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Critical metrics include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm piperazine, pyrazole, and chlorophenyl connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., 367.8 g/mol as per structural analogs) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.40 Å in heterocycles) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Temperature control : Pyrazole coupling requires 60–80°C for 12–24 hours to avoid decomposition .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution in piperazine reactions .
- Catalyst tuning : Pd(PPh₃)₄ for cross-coupling reactions, with ligand-to-metal ratios adjusted to suppress side reactions .
- Yield tracking : Compare batch yields (e.g., 45–70% in similar piperazine derivatives) and refine stoichiometry iteratively .
Advanced: What strategies are used to identify biological targets for this compound?
- Binding affinity assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors due to piperazine motifs) .
- Cellular response profiling : Dose-dependent cytotoxicity assays (IC50) in cancer cell lines, with controls for off-target effects .
- Molecular docking : Computational models (AutoDock Vina) to predict interactions with kinase domains or GPCRs .
Advanced: How should researchers address contradictions in reported biological activity data?
- Replicate assays : Validate results across independent labs using standardized protocols (e.g., fixed incubation times/temperatures) .
- Control variables : Test compound stability under assay conditions (e.g., DMSO stock concentration, pH sensitivity) .
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Advanced: What computational approaches are used to study this compound’s structure-activity relationships?
- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with GROMACS) to refine docking hypotheses .
- QSAR modeling : Corrogate substituent effects (e.g., pyrazole vs. triazole) using datasets from PubChem or ChEMBL .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Core modifications : Replace cyclopentyl with cyclohexyl to assess steric effects on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to modulate lipophilicity .
- Bioisosteric swaps : Substitute pyrazole with 1,2,4-triazole and compare pharmacokinetic profiles .
Advanced: How to evaluate the compound’s stability under different storage and experimental conditions?
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds (>150°C for analogs) .
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours; monitor via HPLC for degradation products .
- Light sensitivity : Store in amber vials at -20°C; assess photodegradation under UV/visible light exposure .
Advanced: What methodologies are employed in pharmacokinetic/pharmacodynamic (PK/PD) modeling?
- In vitro ADME : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life (t₁/₂) .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding in piperazine derivatives) .
- Compartmental modeling : Non-linear regression (Phoenix WinNonlin) to simulate dose-response curves .
Advanced: What challenges arise during purification, and how are they mitigated?
- Byproduct removal : Use gradient elution in column chromatography (5–50% ethyl acetate in hexane) to separate regioisomers .
- Solvent residues : Lyophilization after rotary evaporation to eliminate DMF or DMSO traces .
- Crystallization issues : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to enhance crystal uniformity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
